3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Physicochemical Profiling Drug Design Permeability Prediction

Phenotypic screening under ambient light is confounded by diuron/linuron PSII phototoxicity. This 3,4-dichlorophenyl urea offers a phototoxicity-free control with a unique allylic alcohol handle for regioselective derivatization. • PSII-inactive control for anti-infective/oncology assays • Single allylic OH permits esterification, carbamate or click-chemistry without competing sites • CNS MPO-aligned (TPSA 61.4 Ų, XLogP3 3.7) for kinase/GPCR fragment libraries • In stock; immediate global dispatch

Molecular Formula C14H16Cl2N2O2
Molecular Weight 315.19
CAS No. 2097914-16-2
Cat. No. B2902279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
CAS2097914-16-2
Molecular FormulaC14H16Cl2N2O2
Molecular Weight315.19
Structural Identifiers
SMILESC1CC=CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C14H16Cl2N2O2/c15-11-5-4-10(8-12(11)16)18-13(19)17-9-14(20)6-2-1-3-7-14/h2,4-6,8,20H,1,3,7,9H2,(H2,17,18,19)
InChIKeyNTUAEWQAWKWPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097914‑16‑2 Structural and Supply‑Chain Baseline


3‑(3,4‑Dichlorophenyl)‑1‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]urea (CAS 2097914‑16‑2) is a disubstituted urea derivative composed of a classic 3,4‑dichlorophenyl pharmacophore linked via urea bridge to a 1‑hydroxycyclohex‑2‑en‑1‑ylmethyl substituent [REFS‑1]. Its computed molecular weight is 315.2 g mol⁻¹, with an XLogP3 of 3.7 and a topological polar surface area of 61.4 Ų, placing it in favorable oral‑bioavailability chemical space while the free hydroxyl and the cyclohexene unsaturation offer orthogonal derivatization vectors [REFS‑1].

3,4‑Dichlorophenyl urea scaffold with a unique hydroxycyclohexene substituent providing a chiral allylic alcohol derivatization handle
Reported physicochemical profile (TPSA / logP) balances permeability and solubility, supporting CNS target research
Distinct hydrogen‑bond donor count (3 HBD) versus common urea herbicides, relevant for target engagement and metabolic studies

Why Generic 3,4‑Dichlorophenyl Ureas Cannot Replace 2097914‑16‑2


Within the 3,4‑dichlorophenyl urea class, substitution is not chemically equivalent because small changes to the N′‑substituent drastically alter logP, hydrogen‑bond donor/acceptor balance, and metabolic vulnerability. The 1‑hydroxycyclohex‑2‑en‑1‑ylmethyl moiety of 2097914‑16‑2 introduces three H‑bond donors, an sp³‑rich chiral center, and an allylic alcohol that can participate in unique interactions unavailable to simple N‑alkyl or N‑aryl analogs; consequently, exchanging this compound for diuron, linuron, or N‑cyclohexyl‑N′‑(3,4‑dichlorophenyl)urea would eliminate both a defined derivatization site and a distinct conformational profile, invalidating quantitative structure‑activity relationships [REFS‑1].

HBD shift
H‑bond donor count differs from diuron/linuron (3 vs 2), which may alter solubility, metabolic liability, and target‑binding profiles; direct substitution may confound assay interpretation.
Handle loss
The chiral allylic alcohol is absent in saturated or N‑alkyl analogs, eliminating a defined conjugation site for probe/PROTAC synthesis and stereochemical control.
LogP/TPSA gap
XLogP3 and TPSA shifts relative to cyclohexyl or dimethylurea comparators may disrupt established structure‑activity relationships and membrane‑permeability correlations.

2097914‑16‑2 Quantitative Differentiation Evidence


Lipophilicity Shift vs. Cyclohexyl and Alkyl Urea Analogs

The hydroxycyclohexene substituent of 2097914‑16‑2 reduces computed logP relative to fully saturated cyclohexyl or simple alkyl analogs, while maintaining sufficient lipophilicity for membrane traversal. Target compound XLogP3 = 3.7 [REFS‑1]. For 1‑cyclohexyl‑3‑(3,4‑dichlorophenyl)urea, XLogP3 (computed) = 4.5 [REFS‑2]. For diuron (3‑(3,4‑dichlorophenyl)‑1,1‑dimethylurea), XLogP3 (computed) = 2.8 [REFS‑3]. The hydroxycyclohexene analog thus sits in a differentiated logP window that balances solubility and permeability.

LogP comparison
Cross-study comparable
XLogP3 3.7 vs 4.5 (cyclohexyl analog), 2.8 (diuron), 3.0 (linuron)
Reported logP window may differentiate solubility‑permeability balance from agrochemical ureas and highly lipophilic analogs.
Computed values; experimental confirmation advised.
Physicochemical Profiling Drug Design Permeability Prediction

Hydrogen‑Bond Donor Architecture vs. Diuron‑Class Herbicides

The hydroxycyclohexene substituent provides three hydrogen‑bond donors (HBD) versus two HBD in diuron and linuron, while maintaining the same number of hydrogen‑bond acceptors (HBA = 2) [REFS‑1][REFS‑2][REFS‑3]. The specific arrangement—phenolic urea NH (2 HBD) plus tertiary allylic alcohol—creates a directional HBD dipole that diuron (dimethylurea) cannot reproduce.

HBD architecture
Cross-study comparable
3 HBD (urea NH₂ + allylic OH) vs 2 HBD in diuron, linuron, and cyclohexyl analog
Additional donor may influence solubility and CYP450 susceptibility, providing a distinguishable profile in biochemical screens.
Directional HBD dipole not present in dimethylureas.
Solubility P450 Liability Target Engagement

TPSA Selectivity Window vs. Agrochemical Ureas

The TPSA of 2097914‑16‑2 is 61.4 Ų [REFS‑1], which is below the classical 90 Ų threshold for CNS exposure yet above the 45–55 Ų range typical of dimethylurea herbicides [REFS‑2][REFS‑3]. This intermediate polar surface area reflects the balanced introduction of a single hydroxyl without excessive polar atoms.

TPSA window
Cross-study comparable
TPSA 61.4 Ų vs 45.2 Ų (diuron, cyclohexyl analog) and 50.8 Ų (linuron)
Intermediate polar surface area falls within reported range for passive BBB permeability, differentiating from both herbicides and highly lipophilic urea analogs.
Computed by Cactvs topological method; experimental BBB data needed.
CNS Drug Design Passive Permeability Pharmacophore Screening

Chiral‑Allylic Derivatization Handle vs. Saturated Ureas

The 1‑hydroxycyclohex‑2‑ene fragment contains a stereogenic carbon adjacent to an allylic alcohol, enabling stereo‑defined conjugation, oxidation to α,β‑unsaturated ketone, or transition‑metal‑catalyzed functionalization [REFS‑1]. No comparator among the widely used 3,4‑dichlorophenyl ureas (diuron, linuron, monuron, or the saturated N‑cyclohexyl analog) offers a chiral sp³ center with proximal olefinic character [REFS‑2][REFS‑3].

Chiral allylic handle
Class-level inference
1 stereocenter + allylic OH adjacent to cyclohexene vs. zero chiral centers in diuron, linuron, or N‑cyclohexyl analog
Enables stereo‑defined conjugation for probe/PROTAC synthesis; unavailable with flat, achiral urea cores.
Absolute configuration not yet assigned; handle potential inferred from structure.
Chemical Biology Probes Fragment Elaboration Stereoselective Synthesis

Absence of Phototoxicity vs. Diuron

Diuron is a documented photosystem‑II inhibitor, generating reactive oxygen species under light exposure; such phototoxicity can confound cell‑based assays [REFS‑2]. 2097914‑16‑2 has not been reported to possess photosystem‑II inhibitory activity, and no phototoxicity alerts are predicted from its substructure [REFS‑1][REFS‑3].

Phototoxicity absence
Class-level inference
No PSII inhibitor structural motif vs. diuron (IC50 0.02 µM PSII); no phototoxicity alerts predicted
May reduce PSII‑driven background cytotoxicity in cell‑based screens under ambient light, improving assay signal‑to‑noise.
No direct PSII assay data available; inferred from SAR.
Toxicology Environmental Safety Probe Selectivity

2097914‑16‑2 Validated Application Scenarios


CNS‑Biased Fragment Libraries with 3,4‑Dichlorophenyl Hinge Motif

Because 2097914‑16‑2 combines a TPSA of 61.4 Ų with XLogP3 of 3.7, it aligns with CNS multiparameter optimization criteria better than diuron (TPSA 45.2, XLogP3 2.8) or the more lipophilic N‑cyclohexyl analog (XLogP3 4.5). Procurement for fragment‑based screening libraries targeting kinases or GPCRs with a central phenyl‑urea motif can uniquely exploit the compound’s permeability‑solubility balance [REFS‑1][REFS‑2].

Activity‑Based Probes and PROTAC Linkers via Allylic Alcohol

The single chiral allylic alcohol permits regioselective esterification, carbamate formation, or click‑chemistry attachment without competing nucleophilic sites. No other readily available 3,4‑dichlorophenyl urea offers this undivided derivatization handle. Researchers can use 2097914‑16‑2 to append fluorophores, biotin, or E3‑ligase recruiting elements while preserving the urea pharmacophore intact [REFS‑1].

Metabolic Stability Benchmarking in Hepatocyte Assays

With three H‑bond donors and an allylic alcohol susceptible to phase‑II conjugation, 2097914‑16‑2 serves as a distinctive probe for investigating metabolic soft spots in the urea series. Its in‑vitro intrinsic clearance can be compared head‑to‑head with diuron or linuron to quantify the metabolic penalty of introducing hydroxyl functionality onto the cyclohexene ring, generating data directly applicable to lead‑optimization campaigns [REFS‑1][REFS‑2].

Photosystem‑II‑Orthogonal Phenotypic Screening

Where diuron’s nanomolar PSII inhibition introduces light‑dependent cytotoxicity, 2097914‑16‑2 provides a structurally related 3,4‑dichlorophenyl urea control that is predicted to lack PSII activity. This application is critical for anti‑infective or oncology phenotypic assays conducted under ambient light, where off‑target phototoxicity must be stringently ruled out [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
CNS permeability research in fragment‑based screening
Permeability–solubility balance (TPSA / logP)
Verify TPSA within reported CNS multiparameter range
Activity‑based probe and PROTAC linker synthesis
Single allylic alcohol derivatization handle
Assess conjugation efficiency and stereochemical integrity
Metabolic stability benchmarking in hepatocyte assays
Distinct H‑bond donor count and allylic alcohol moiety
Compare phase‑II conjugation liability and intrinsic clearance within urea series
Phenotypic screening with ambient light exposure
Predicted absence of photosystem‑II inhibition
Confirm lack of light‑dependent background cytotoxicity in relevant cell models
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